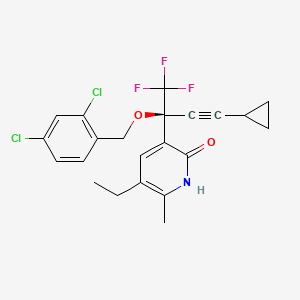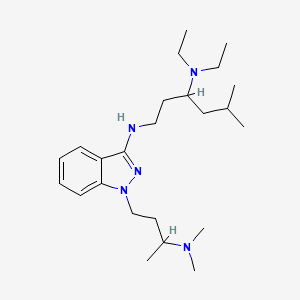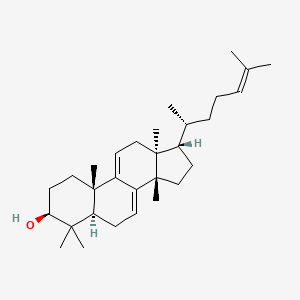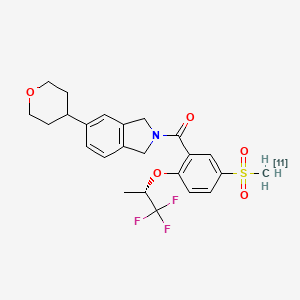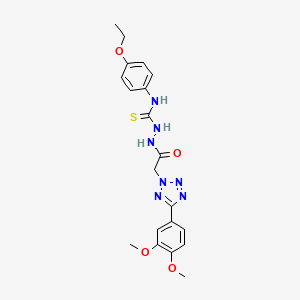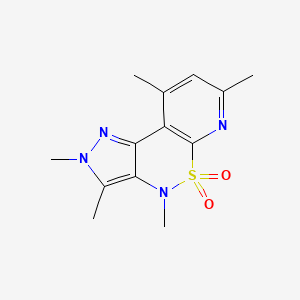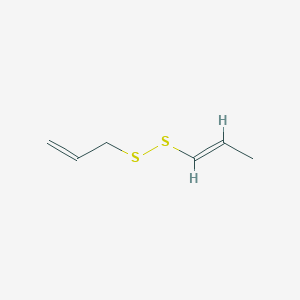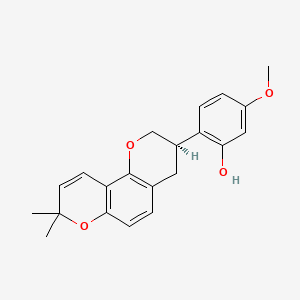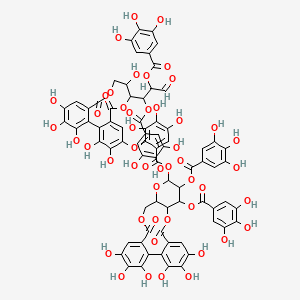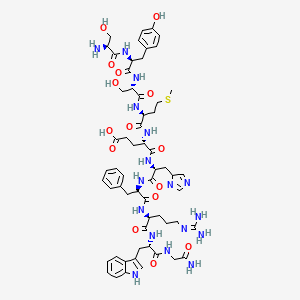
7-Phe-acth amide (1-10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phe-acth amide (1-10) is a synthetic peptide derivative of adrenocorticotropic hormone (ACTH). This compound is characterized by the substitution of phenylalanine at the seventh position of the ACTH sequence. It has a molecular formula of C59H79N17O15S and a molecular weight of 1298.42846
Preparation Methods
The synthesis of 7-Phe-acth amide (1-10) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The phenylalanine substitution at the seventh position is introduced during this step. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
7-Phe-acth amide (1-10) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present, converting them into thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to the formation of new peptide derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Phe-acth amide (1-10) has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a tool to investigate the biological activity of ACTH derivatives and their interactions with receptors.
Medicine: This compound is explored for its potential therapeutic effects, particularly in modulating the immune response and inflammation.
Industry: It is utilized in the development of peptide-based drugs and diagnostic assays.
Mechanism of Action
The mechanism of action of 7-Phe-acth amide (1-10) involves its interaction with melanocortin receptors, particularly the melanocortin 2 receptor (MC2R). Upon binding to MC2R, it stimulates the production of cyclic adenosine monophosphate (cAMP), leading to the activation of protein kinase A (PKA). This signaling cascade results in various physiological effects, including the modulation of immune responses and anti-inflammatory actions .
Comparison with Similar Compounds
7-Phe-acth amide (1-10) can be compared with other ACTH derivatives, such as:
ACTH (1-10): The non-substituted form of the peptide.
ACTH (1-24): A longer peptide with additional amino acids.
ACTH (4-10): A shorter peptide fragment.
The uniqueness of 7-Phe-acth amide (1-10) lies in the phenylalanine substitution, which can alter its binding affinity and biological activity compared to other ACTH derivatives .
Properties
CAS No. |
74873-14-6 |
|---|---|
Molecular Formula |
C59H79N17O15S |
Molecular Weight |
1298.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C59H79N17O15S/c1-92-21-19-42(71-58(91)47(30-78)76-56(89)43(72-50(83)38(60)29-77)23-33-13-15-36(79)16-14-33)54(87)70-41(17-18-49(81)82)53(86)75-46(25-35-27-64-31-68-35)57(90)73-44(22-32-8-3-2-4-9-32)55(88)69-40(12-7-20-65-59(62)63)52(85)74-45(51(84)67-28-48(61)80)24-34-26-66-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,66,77-79H,7,12,17-25,28-30,60H2,1H3,(H2,61,80)(H,67,84)(H,69,88)(H,70,87)(H,71,91)(H,72,83)(H,73,90)(H,74,85)(H,75,86)(H,76,89)(H,81,82)(H4,62,63,65)/t35?,38-,40-,41-,42-,43-,44+,45-,46-,47-/m0/s1 |
InChI Key |
ZMYBJVJFOVNSHS-ZEHJCWKZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


